托塞米羧酸

描述

Torsemide Carboxylic Acid is a derivative of Torsemide, a pyridine-sulfonylurea diuretic widely used in the treatment of hypertension and edema associated with heart failure, renal failure, or liver disease . This compound is known for its high efficacy and long-acting properties, making it a valuable agent in clinical settings.

科学研究应用

Torsemide Carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its effects on cellular processes and potential therapeutic applications.

Medicine: Investigated for its diuretic properties and potential use in treating conditions like hypertension and edema.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

作用机制

Target of Action

Torsemide Carboxylic Acid, a metabolite of Torsemide , primarily targets the Na+/K+/2Cl- carrier system located in the lumen of the thick ascending portion of the loop of Henle . This system plays a crucial role in the reabsorption of sodium and chloride, which is essential for maintaining fluid and electrolyte balance in the body .

Mode of Action

Torsemide Carboxylic Acid inhibits the Na+/K+/2Cl- carrier system from within the lumen of the thick ascending portion of the loop of Henle . By blocking this system, it reduces the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water . This diuretic action helps in managing conditions like hypertension and edema associated with heart failure, renal failure, or liver disease .

Biochemical Pathways

The inhibition of the Na+/K+/2Cl- carrier system disrupts the ion balance within the renal tubular cells. This disruption leads to an increase in the urinary excretion of sodium, chloride, and water

Pharmacokinetics

The bioavailability of Torsemide, the parent drug, is approximately 80%, with little inter-subject variation . It is absorbed with little first-pass metabolism, and the serum concentration reaches its peak within 1 hour after oral administration . Torsemide is cleared from the circulation by both hepatic metabolism (approximately 80% of total clearance) and excretion into the urine (approximately 20% of total clearance in patients with normal renal function) . The major metabolite in humans is Torsemide Carboxylic Acid .

Result of Action

The primary result of Torsemide Carboxylic Acid’s action is diuresis, i.e., increased production of urine . This leads to the reduction of fluid accumulation in the body, thereby helping in the management of conditions like hypertension and edema .

Action Environment

The action of Torsemide Carboxylic Acid can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms in enzymes like CYP2C9 and OATP1B1 can affect the pharmacokinetics of Torsemide . Furthermore, the drug’s efficacy can be influenced by the patient’s disease state, as differences in Torsemide pharmacokinetics and pharmacodynamics have been observed between healthy adults and patient groups . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of Torsemide Carboxylic Acid.

生化分析

Biochemical Properties

Torsemide Carboxylic Acid, as a metabolite of Torsemide, may share some biochemical properties with its parent compound. Torsemide is known to interact with enzymes such as CYP2C9 and OATP1B1 . These interactions could potentially influence the biochemical reactions involving Torsemide Carboxylic Acid.

Cellular Effects

For instance, Torsemide increases the urinary excretion of sodium, chloride, and water, but it does not significantly alter glomerular filtration rate, renal plasma flow, or acid-base balance .

Molecular Mechanism

Torsemide, its parent compound, acts by inhibiting the Na+/K+/2Cl- carrier system in the lumen of the thick ascending portion of the loop of Henle . This action results in increased urinary excretion of sodium, chloride, and water .

Temporal Effects in Laboratory Settings

Studies on Torsemide have shown that its effects on diuresis and natriuresis can vary over time .

Metabolic Pathways

Torsemide is known to be metabolized in the liver, with approximately 80% of total clearance occurring through hepatic metabolism .

Transport and Distribution

Torsemide is known to be extensively bound to plasma protein (>99%), and most renal clearance of Torsemide occurs via active secretion of the drug by the proximal tubules into tubular urine .

Subcellular Localization

Given that Torsemide is known to act from within the lumen of the thick ascending portion of the loop of Henle , it is possible that Torsemide Carboxylic Acid may also be localized in this region.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Torsemide Carboxylic Acid typically involves the reaction of Torsemide with carboxylating agents. One common method includes the use of carbon dioxide under high pressure and temperature conditions to introduce the carboxyl group into the Torsemide molecule .

Industrial Production Methods: Industrial production of Torsemide Carboxylic Acid often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process involves the use of catalysts to enhance the reaction rate and efficiency .

Types of Reactions:

Oxidation: Torsemide Carboxylic Acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting carboxyl group to acid chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of acid chlorides or esters.

相似化合物的比较

Furosemide: Another loop diuretic with similar mechanisms but shorter duration of action.

Bumetanide: A more potent loop diuretic with a different chemical structure.

Ethacrynic Acid: A loop diuretic that does not contain a sulfonamide group, making it suitable for patients with sulfa allergies.

Uniqueness: Torsemide Carboxylic Acid stands out due to its long-acting properties and high efficacy in treating edema and hypertension. Its unique chemical structure allows for better bioavailability and fewer side effects compared to other diuretics .

生物活性

Torsemide carboxylic acid is a significant metabolite of torsemide, a loop diuretic primarily used for managing hypertension and edema related to heart failure, renal failure, and liver disease. Understanding the biological activity of torsemide carboxylic acid is crucial for evaluating its pharmacological effects and implications in clinical settings.

- Chemical Formula : C16H18N4O5S

- Molecular Weight : 366.4 g/mol

- CAS Number : 14475218

Pharmacokinetics

Torsemide exhibits high oral bioavailability (approximately 80%), which remains consistent even in patients with chronic kidney disease. The peak serum concentration occurs within one hour post-administration, and the drug is extensively bound to plasma proteins (>99%) .

Metabolism

The major metabolite in humans, torsemide carboxylic acid, is biologically inactive. Only about 20% of the administered dose is excreted unchanged in urine; the rest undergoes extensive hepatic metabolism via CYP2C8 and CYP2C9 enzymes, resulting in several metabolites, including M1 and M3, which possess varying degrees of diuretic activity .

Torsemide acts primarily by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased urinary excretion of sodium, chloride, and water without significantly altering glomerular filtration rate or renal plasma flow . The biological activity associated with torsemide is primarily due to its parent compound rather than its inactive metabolite, torsemide carboxylic acid.

Efficacy in Heart Failure

Recent studies have compared the efficacy of torsemide with furosemide in heart failure management. A notable trial indicated no significant difference in all-cause mortality or hospitalization rates between patients treated with torsemide versus those treated with furosemide . This suggests that while torsemide has favorable pharmacokinetic properties, its clinical outcomes may not differ significantly from other diuretics.

Side Effects and Safety Profile

Torsemide has been associated with minor increases in serum urea nitrogen, creatinine, and uric acid levels during treatment. However, these changes typically revert after discontinuation of therapy . Long-term studies indicate that torsemide does not significantly affect fasting glucose levels in diabetic patients .

Case Studies

- Heart Failure Management : In a cohort study involving patients with chronic heart failure, torsemide was shown to improve quality of life and exercise tolerance compared to furosemide. However, mortality rates were similar across both groups .

- Renal Function Impact : A study on patients with renal impairment demonstrated that while torsemide maintains effective diuresis, it does not further compromise renal function compared to other loop diuretics .

Summary Table of Biological Activity

| Parameter | Torsemide | Torsemide Carboxylic Acid |

|---|---|---|

| Oral Bioavailability | ~80% | N/A |

| Peak Serum Concentration | 1 hour | N/A |

| Protein Binding | >99% | N/A |

| Major Metabolite | Carboxylic Acid (inactive) | Inactive |

| Renal Clearance | Active secretion via proximal tubules | N/A |

| Clinical Efficacy | Effective for hypertension & edema | Limited (inactive) |

属性

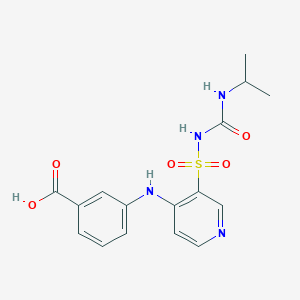

IUPAC Name |

3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPRBNDLCZQUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。